molecular formula C17H12Cl3NO2 B15336364 1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone

1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone

Cat. No.: B15336364
M. Wt: 368.6 g/mol
InChI Key: LVIKNXGQIFQRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a benzyloxy group attached to the indole ring and a trichloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone typically involves the following steps:

    Formation of 6-benzyloxyindole: This intermediate is prepared by reacting indole with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the trichloroethanone group: The 6-benzyloxyindole is then reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the trichloroethanone group to a trichloroethanol group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products:

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Trichloroethanol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of indole derivatives, including their anti-inflammatory and anticancer properties.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways, particularly those related to inflammation and cancer.

    Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in inflammatory responses, and the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Comparison with Similar Compounds

    6-Benzyloxyindole: Shares the benzyloxyindole core structure but lacks the trichloroethanone group.

    Indole-3-carboxaldehyde: Another indole derivative with different functional groups.

    5-Methoxyindole-3-carboxaldehyde: Similar indole structure with a methoxy group.

Uniqueness: 1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone is unique due to the presence of both the benzyloxy and trichloroethanone groups, which confer distinct chemical reactivity and potential biological activity compared to other indole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H12Cl3NO2

Molecular Weight

368.6 g/mol

IUPAC Name

2,2,2-trichloro-1-(6-phenylmethoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C17H12Cl3NO2/c18-17(19,20)16(22)14-9-21-15-8-12(6-7-13(14)15)23-10-11-4-2-1-3-5-11/h1-9,21H,10H2

InChI Key

LVIKNXGQIFQRAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.